

Comparative Analysis of 4-Bromothiobenzamide: Experimental Data vs. Published Results

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Compound of Interest

Compound Name: 4-Bromothiobenzamide

Cat. No.: B1270958

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This guide provides a detailed comparison of experimental data for **4-Bromothiobenzamide** against published scientific literature. It is intended for researchers, scientists, and professionals in drug development to objectively assess the product's physicochemical and spectroscopic properties.

Product Identity and Physicochemical Properties

4-Bromothiobenzamide is a sulfur-containing aromatic compound. Its identity and key physical properties are summarized below, comparing typical experimental values with published data.

Parameter	Experimental / Typical Value	Published Value
Chemical Formula	C ₇ H ₆ BrNS	C ₇ H ₆ BrNS[1][2]
Molecular Weight	216.10 g/mol	216.10 g/mol [1]
CAS Number	26197-93-3	26197-93-3
Appearance	Solid	Crystalline solid[1]
Melting Point	139-143 °C	139-143 °C
Solubility	Soluble in Chloroform, DMF	Soluble in Chloroform, DMF[1]

Spectroscopic Data Comparison

The following tables provide a comparative analysis of the spectroscopic data for **4-Bromothiobenzamide**.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Assignment	Published ¹ H NMR Data (4-Bromobenzaldehyde)
Data not available	-	-	δ 9.99 (s, 1H), δ 7.82 (d, 2H), δ 7.72 (d, 2H) [3]

Note: Specific published ¹H NMR data for **4-Bromothiobenzamide** was not found in the provided search results. Data for the related compound 4-Bromobenzaldehyde is presented for comparison of the aromatic region.

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)	Assignment	Published ¹³ C NMR Data (Typical Ranges)
Data not available	C=S	~200 ppm
Data not available	Aromatic Carbons	120-150 ppm [4]

Note: Specific published ¹³C NMR data for **4-Bromothiobenzamide** was not found. Typical chemical shift ranges for thioamides and aromatic carbons are provided for reference.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Published IR Data (Characteristic Absorptions)
Data not available	N-H stretch	3300-3500 cm ⁻¹
Data not available	Aromatic C-H stretch	3000-3100 cm ⁻¹ [5]
Data not available	C=C (aromatic) stretch	1400-1600 cm ⁻¹ [5]
Data not available	C=S stretch	1050-1250 cm ⁻¹
Data not available	C-Br stretch	500-600 cm ⁻¹

Note: Specific published IR absorption frequencies for **4-Bromothiobenzamide** were not found. Characteristic ranges for the functional groups present in the molecule are listed.

Mass Spectrometry (MS)

m/z Value	Assignment	Published MS Data (4-Bromobenzaldehyde)
Data not available	[M] ⁺ and [M+2] ⁺ isotopic peaks for Br	184/186 ([M] ⁺ /[M+2] ⁺) [6] [7]
Data not available	Fragmentation pattern	183, 156, 104, 76 [6]

Note: Specific mass spectrometry data for **4-Bromothiobenzamide** was not available in the search results. Data for 4-Bromobenzaldehyde is shown to illustrate the characteristic isotopic pattern of a bromine-containing compound.

Experimental Protocols

Synthesis of 4-Bromothiobenzamide[\[1\]](#)

A slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) is prepared in N,N-Dimethylformamide (DMF, 40 mL). To this slurry, 4-Bromobenzonitrile (11.0 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The resulting mixture is then poured into water (100 mL), and the precipitated solid is collected by filtration. The obtained product is resuspended in 1 N HCl (50 ml), stirred for an

additional 30 minutes, filtered, and washed with excess water. Recrystallization from chloroform yields crystals of **4-Bromothiobenzamide**.

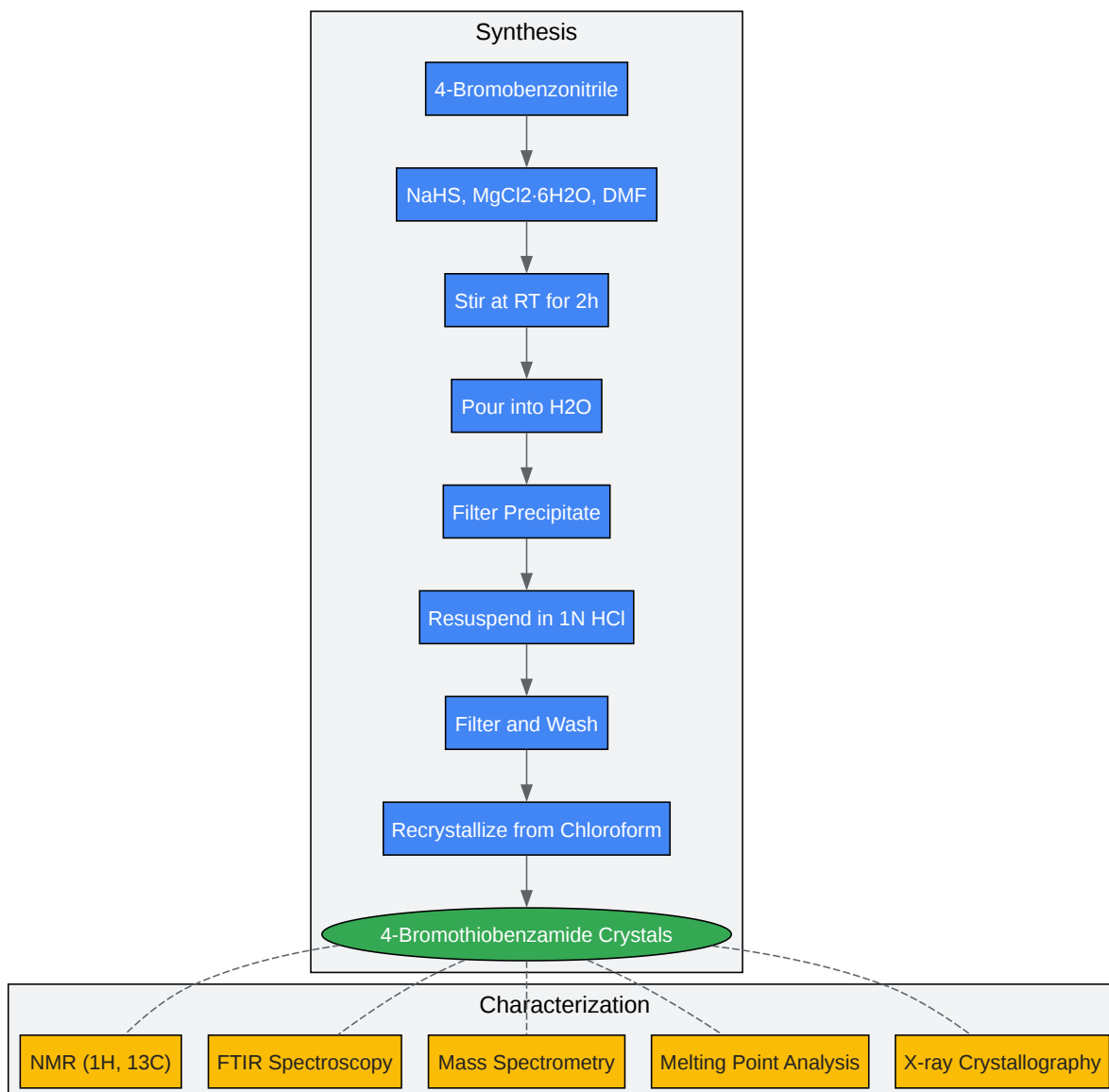
Characterization Methods

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl_3 or DMSO-d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared Spectroscopy:** IR spectra are recorded using an FTIR spectrometer. Samples are typically prepared as KBr pellets or analyzed as a thin film.
- **Mass Spectrometry:** Mass spectra are obtained using a mass spectrometer, often with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
- **Melting Point:** The melting point is determined using a standard melting point apparatus.
- **X-ray Crystallography:** Single crystal X-ray diffraction analysis can be performed to determine the precise three-dimensional structure of the molecule in its crystalline form.^[1]

Visualizations

Synthesis and Characterization Workflow

Synthesis and Characterization of 4-Bromothiobenzamide

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